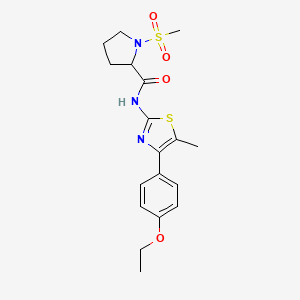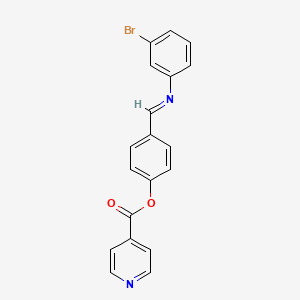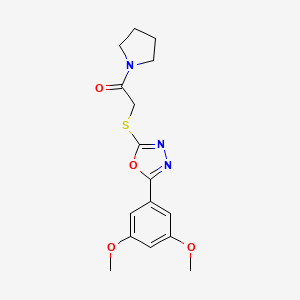
(1Z)-2-Bromo-4-chloro-N-hydroxybenzenecarboximidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z)-2-Bromo-4-chloro-N-hydroxybenzenecarboximidoyl chloride is a chemical compound with a complex structure that includes bromine, chlorine, and a hydroxybenzenecarboximidoyl group
Wissenschaftliche Forschungsanwendungen
(1Z)-2-Bromo-4-chloro-N-hydroxybenzenecarboximidoyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
Target of Action
Based on its structure, it is likely to interact with proteins or enzymes that have affinity for halogenated aromatic compounds .
Mode of Action
It is likely to involve nucleophilic substitution reactions, where the chloride or bromide group on the compound is replaced by a nucleophile . This can result in changes to the target protein or enzyme, potentially altering its function .
Biochemical Pathways
Halogenated aromatic compounds can potentially disrupt various biochemical pathways, depending on their specific targets . The downstream effects of these disruptions would depend on the specific pathways and targets involved.
Pharmacokinetics
Like other halogenated aromatic compounds, it is likely to be absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . Its bioavailability would depend on factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Halogenated aromatic compounds can potentially cause a variety of effects, depending on their specific targets and the cells in which these targets are expressed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1Z)-2-Bromo-4-chloro-N-hydroxybenzenecarboximidoyl chloride. For example, factors such as pH, temperature, and the presence of other chemicals can affect its stability and reactivity . Additionally, the compound’s action and efficacy can be influenced by factors such as the concentration of the compound, the presence of its targets, and the physiological state of the cells it interacts with .
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-Bromo-4-chloro-N-hydroxybenzenecarboximidoyl chloride typically involves multiple steps, starting with the preparation of the hydroxybenzenecarboximidoyl precursor. This precursor is then subjected to bromination and chlorination reactions under controlled conditions to introduce the bromine and chlorine atoms at specific positions on the benzene ring. The final step involves the formation of the carboximidoyl chloride group, which is achieved through the reaction of the intermediate compound with thionyl chloride or phosphorus trichloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1Z)-2-Bromo-4-chloro-N-hydroxybenzenecarboximidoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The hydroxybenzenecarboximidoyl group can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with amines or alcohols to form imines or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-chlorobenzaldehyde: Similar structure but lacks the hydroxybenzenecarboximidoyl group.
4-Chloro-2-nitrobenzoic acid: Contains a nitro group instead of the hydroxybenzenecarboximidoyl group.
2-Bromo-4-chlorophenol: Similar structure but with a hydroxyl group instead of the carboximidoyl chloride group.
Uniqueness
(1Z)-2-Bromo-4-chloro-N-hydroxybenzenecarboximidoyl chloride is unique due to the presence of both bromine and chlorine atoms on the benzene ring, as well as the hydroxybenzenecarboximidoyl chloride group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
(1Z)-2-bromo-4-chloro-N-hydroxybenzenecarboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2NO/c8-6-3-4(9)1-2-5(6)7(10)11-12/h1-3,12H/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSCFVLGKXZQRO-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C(=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Br)/C(=N/O)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-chlorophenyl)-5-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2512073.png)
![2,4-Dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2512076.png)
![3-Chloro-7,7-dimethyl-5,6-dihydrocyclopenta[c]pyridazine](/img/structure/B2512077.png)



![6-Ethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2512082.png)
![3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea](/img/structure/B2512083.png)
![4-(BENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-1-CARBOXAMIDE](/img/structure/B2512084.png)


![4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a]quinazolin-5-one](/img/structure/B2512092.png)
![1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole](/img/structure/B2512095.png)
![N-[[1-(2-Chloro-5-cyclopropylpyridine-3-carbonyl)pyrrolidin-2-yl]methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B2512096.png)
